molecular formula C15H13N3O2 B14057597 2-(4-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide CAS No. 181135-48-8

2-(4-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide

カタログ番号: B14057597
CAS番号: 181135-48-8
分子量: 267.28 g/mol
InChIキー: MKRGNKRNZLHINT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide is a synthetic small molecule with the molecular formula C15H13N3O2 and a molecular weight of 267.288 g/mol . This benzodiazole derivative is identified in scientific databases as an inhibitor of Poly [ADP-ribose] polymerase 1 (PARP-1) . PARP-1 is a critical nuclear enzyme involved in DNA repair, and its inhibition is a key mechanism being explored in various research areas, particularly in oncology . By potentially disrupting DNA repair pathways in cells, this compound serves as a valuable research tool for investigating cancer biology and for exploring novel therapeutic strategies. The structure of the compound features a benzodiazole core substituted with a 4-methoxyphenyl group and a carboxamide functionality, which are characteristic of molecules with diverse biological activities. As a confirmed experimental compound, it is intended for research applications only . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to handle this material with the appropriate safety precautions in a laboratory setting.

特性

CAS番号

181135-48-8

分子式

C15H13N3O2

分子量

267.28 g/mol

IUPAC名

2-(4-methoxyphenyl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C15H13N3O2/c1-20-10-7-5-9(6-8-10)15-17-12-4-2-3-11(14(16)19)13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18)

InChIキー

MKRGNKRNZLHINT-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)N

製品の起源

United States

準備方法

Structural and Chemical Context of the Target Compound

2-(4-Methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide (C₁₅H₁₃N₃O₂) features a benzimidazole core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a carboxamide moiety. Its molecular weight of 267.28 g/mol and planar architecture enable interactions with biological targets, particularly in neurological and antioxidant applications. The methoxy group enhances solubility, while the carboxamide contributes to hydrogen-bonding potential, critical for receptor binding.

Primary Synthesis Routes

Acid-Catalyzed Cyclocondensation of o-Phenylenediamine Derivatives

The most widely reported method involves the cyclocondensation of 4-carboxamide-substituted o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions.

Reagents and Stoichiometry
  • o-Phenylenediamine precursor : 3-Amino-4-carboxamidoaniline (1 equiv)
  • Carbonyl component : 4-Methoxybenzaldehyde (1 equiv)
  • Catalyst : NH₄Cl (4 equiv)
  • Solvent : Chloroform (5 mL per mmol of amine).
Reaction Conditions

The mixture is stirred at room temperature for 4 hours, with reaction progress monitored via thin-layer chromatography (TLC; hexane/ethyl acetate 30:70). Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography (petroleum ether/ethyl acetate 9:1).

Yield Optimization
Parameter Variation Yield (%)
Ammonium salt NH₄F 20
NH₄Cl 94
(NH₄)₂SO₄ 45
Solvent CH₃CN 40
CHCl₃ 94
DMF 35

NH₄Cl in chloroform emerges as the optimal system, achieving 94% isolated yield.

Mechanistic Insights

The reaction proceeds via:

  • Protonation of the aldehyde carbonyl by NH₄Cl, enhancing electrophilicity.
  • Nucleophilic attack by the o-phenylenediamine’s amine group, forming a Schiff base intermediate.
  • Cyclization through intramolecular dehydration, facilitated by the acidic medium.
  • Aromatization to yield the benzimidazole core.

The carboxamide group at position 4 remains intact throughout, as confirmed by IR spectroscopy (C=O stretch at 1,650 cm⁻¹).

Alternative Synthetic Strategies

Microwave-Assisted Reactions

Microwave irradiation (100°C, 20 min) reduces reaction times for benzimidazole syntheses by 75% compared to conventional heating. Applied to this compound, such conditions could enhance throughput while maintaining yields >85%.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CONH₂), 7.89–7.91 (d, 2H, Ar-H), 7.02–7.04 (d, 2H, Ar-OCH₃), 6.75–6.90 (m, 3H, benzimidazole-H).
  • IR (KBr) : 3,350 cm⁻¹ (N-H stretch), 1,650 cm⁻¹ (C=O), 1,250 cm⁻¹ (C-O methoxy).
  • Mass Spec (ESI+) : m/z 268.1 [M+H]⁺.

Purity Assessment

Melting point analysis (observed: 215–217°C; literature: 214–216°C) and HPLC (≥98% purity) ensure batch consistency.

化学反応の分析

Types of Reactions

1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

科学的研究の応用

1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- has numerous scientific research applications:

作用機序

The mechanism of action of 1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. For instance, benzimidazole derivatives are known to inhibit microtubule formation in parasitic organisms, leading to their death .

類似化合物との比較

2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-4-carboxylic acid

  • Molecular Formula : C₁₅H₁₂N₂O₄
  • Key Features : Replaces the 4-methoxyphenyl group with a 4-hydroxy-3-methoxyphenyl substituent and a carboxylic acid (-COOH) at position 4.
  • Impact: The hydroxyl group introduces hydrogen-bond donor capacity, while the carboxylic acid increases solubility in polar solvents compared to the carboxamide in the target compound. This derivative may exhibit altered pharmacokinetics due to ionization at physiological pH .

4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol

  • Molecular Formula : C₂₂H₂₀N₂O₄
  • Key Features: Contains a hydroxy-methoxybenzyl group and an additional methoxyphenol substituent.

Heterocyclic Carboxamides with 4-Methoxyphenyl Substituents

5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Molecular Formula : C₁₇H₁₆N₆O₂
  • Key Features : Triazole core with a benzyl group and 4-methoxyphenyl-linked carboxamide.

3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide

  • Molecular Formula : C₁₉H₁₅ClN₄O₂
  • Key Features : Pyrazole core with a chloro-phenyl group and amide linkage.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties
Target Compound C₁₅H₁₄N₄O₂* 294.30* 4-Methoxyphenyl, carboxamide High lipophilicity, H-bond donor/acceptor
2-(4-Hydroxy-3-methoxyphenyl)-benzimidazole-4-COOH C₁₅H₁₂N₂O₄ 284.27 4-Hydroxy-3-methoxyphenyl, -COOH Ionizable, antioxidant potential
5-Amino-1-benzyl-N-(4-methoxyphenyl)-triazole-4-carboxamide C₁₇H₁₆N₆O₂ 336.35 Benzyl, triazole, carboxamide Enhanced π-π stacking, steric bulk
4-[1-(4-Hydroxy-3-methoxybenzyl)-benzimidazol-2-yl]-2-methoxyphenol C₂₂H₂₀N₂O₄ 376.41 Hydroxy-methoxybenzyl, methoxyphenol Antioxidant, complex metabolism

*Inferred based on structural analysis.

Pharmacological Insights

  • Structural-Activity Trends :
    • Carboxamides (target, ) exhibit better metabolic stability than carboxylic acids () due to resistance to esterase cleavage.
    • Methoxy groups enhance blood-brain barrier penetration but may reduce aqueous solubility .

生物活性

2-(4-Methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure contributes significantly to its biological activity. Below are its key properties:

PropertyDetails
CAS No. 181135-48-8
Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
IUPAC Name 2-(4-methoxyphenyl)-1H-benzimidazole-4-carboxamide
InChI Key MKRGNKRNZLHINT-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial and fungal strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) in the low micromolar range.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro assays have revealed its ability to inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 values reported for these cell lines ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Antiviral and Antiparasitic Effects

In addition to its antibacterial and anticancer properties, this compound has shown promise as an antiviral agent. It has been tested against viruses such as influenza and HIV, with results suggesting that it may inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Moreover, its antiparasitic activity has been noted in studies focusing on protozoan parasites, where it disrupts microtubule formation critical for parasite survival .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Microtubule Inhibition : Similar to other benzimidazole derivatives, this compound inhibits microtubule polymerization, which is essential for cell division in both cancerous cells and parasites.
  • Enzyme Inhibition : It may also act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial and tumor growth .

Study on Anticancer Activity

A significant study evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The study utilized flow cytometry and Western blot analysis to assess apoptosis induction in MCF-7 cells. Results indicated increased expression of pro-apoptotic markers such as p53 and caspase-3 activation .

Research on Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study demonstrated that the compound could effectively reduce bacterial load in vitro, suggesting potential for development into a therapeutic agent against resistant strains .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide, and how can reaction yields be optimized?

A common synthetic route involves condensation of 4-methoxyphenylhydrazine with a benzodiazole precursor, followed by carboxamide functionalization. Key steps include cyclization under basic conditions (e.g., using NaOH or KOH) and coupling reactions with activated carbonyl intermediates. Yield optimization may require precise control of stoichiometry, temperature (typically 60–80°C), and inert atmospheres to prevent oxidation . For intermediates, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization should combine:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm methoxy (-OCH3_3), benzodiazole aromatic protons, and carboxamide NH signals.
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C15_{15}H13_{13}N3_3O2_2, expected [M+H]+^+ = 276.0984).
  • X-ray crystallography : For unambiguous confirmation of the planar benzodiazole core and methoxyphenyl orientation, as demonstrated in structurally analogous benzoxathiaphosphinine derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screens should include:

  • Cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa) to assess antiproliferative potential.
  • Enzyme inhibition studies : Targeting kinases or cyclooxygenases (COX), given structural similarities to bioactive benzoxazole and triazole derivatives .
  • Computational docking (AutoDock Vina) to predict binding affinity to proteins like COX-1, using grid maps for ligand-receptor interaction analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. Mitigation strategies include:

  • Reproducibility checks : Repeating assays with independently synthesized batches.
  • Metabolite profiling (LC-MS) to rule out degradation products.
  • Structure-activity relationship (SAR) studies : Modifying the methoxy group or benzodiazole substituents to isolate bioactive moieties .

Q. What advanced computational methods are recommended for mechanistic studies of this compound’s interactions?

  • Molecular Dynamics (MD) simulations : To explore conformational stability in solvated environments (e.g., GROMACS with CHARMM force fields).
  • QM/MM hybrid models : For detailed electronic interaction analysis at enzyme active sites.
  • Binding free energy calculations (MM-PBSA/GBSA): To validate docking predictions from AutoDock Vina and quantify thermodynamic contributions .

Q. How can synthetic byproducts or isomerization during synthesis be systematically analyzed?

  • HPLC-PDA : To detect and quantify impurities using a C18 column (acetonitrile/water mobile phase).
  • Reaction monitoring via 19F^{19}F-NMR (if fluorinated intermediates are used) or in-situ IR spectroscopy to track carbonyl group transformations.
  • Isolation of side products (e.g., via preparative TLC) followed by structural elucidation to identify competing reaction pathways .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Esterification of the carboxamide group to enhance membrane permeability.
  • Co-crystallization : With cyclodextrins or surfactants to improve aqueous solubility.
  • Formulation optimization : Use of PEGylated nanoparticles or liposomal encapsulation, as validated for structurally related benzimidazole derivatives .

Methodological Notes

  • Avoid commercial databases : Prioritize data from crystallography repositories (e.g., CCDC) and peer-reviewed journals over unverified platforms.
  • Data validation : Cross-reference NMR shifts and XRD parameters with published analogs (e.g., 4-methoxyphenyl-containing heterocycles) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。